(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhex-5-enoic acid
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Overview
Description
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhex-5-enoic acid: is a synthetic organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhex-5-enoic acid typically involves the following steps:
Fmoc Protection: The amino group of the starting material is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common to purify the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions may target the double bond in the hexenoic acid moiety.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the Fmoc group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Investigated for its potential use in drug delivery systems due to its stability and biocompatibility .
Industry:
Mechanism of Action
The mechanism of action of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhex-5-enoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino functionality during the synthesis process and can be removed under mild basic conditions, typically using piperidine in dimethylformamide (DMF). This allows for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
- (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid .
- (2S,4S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-fluoropentanedioic acid .
- (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides .
Uniqueness:
- The presence of the dimethylhex-5-enoic acid moiety provides unique steric and electronic properties, making it particularly useful in the synthesis of sterically hindered peptides and proteins .
This detailed article provides a comprehensive overview of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhex-5-enoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhex-5-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-4-23(2,3)13-20(21(25)26)24-22(27)28-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h4-12,19-20H,1,13-14H2,2-3H3,(H,24,27)(H,25,26)/t20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBLRHRDEWJMSP-FQEVSTJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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